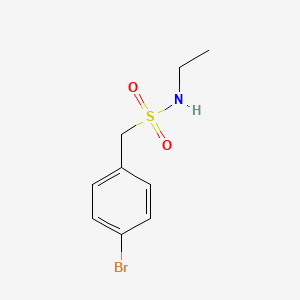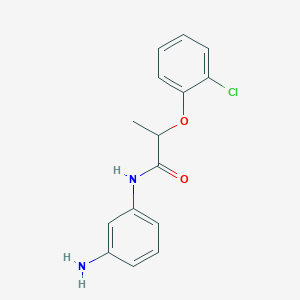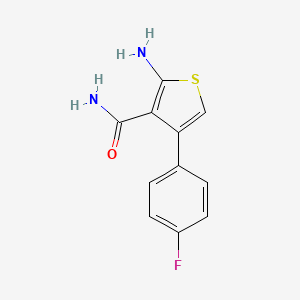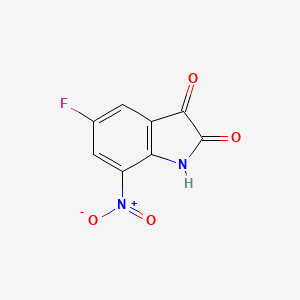
1-(4-Bromophenyl)-N-ethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-N-ethylmethanesulfonamide (also known as 1-BEMS) is an organosulfonamide compound that has been widely studied for its potential applications in pharmaceuticals, agrochemicals, and other industrial products. 1-BEMS has a unique structure that allows it to act as a catalyst for various reactions, and has been found to possess a variety of biological activities.
Scientific Research Applications
1-BEMS has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and other industrial products. In addition, 1-BEMS has been used in the synthesis of other organosulfonamides, as well as in the preparation of polymers and other materials. Furthermore, 1-BEMS has been used in the study of enzyme-catalyzed reactions, as well as in the study of drug-receptor interactions.
Mechanism of Action
Target of Action
Related compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may target enzymes or proteins essential to the life cycle of these parasites.
Mode of Action
Related compounds have shown to interact with their targets, leading to changes that inhibit the growth of parasites
Biochemical Pathways
Related compounds have been shown to interfere with the metabolic pathways of parasites, leading to their death
Result of Action
Related compounds have demonstrated potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
Advantages and Limitations for Lab Experiments
1-BEMS has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and is relatively stable in a variety of conditions. Furthermore, it is soluble in both organic and aqueous solvents, making it suitable for use in a variety of experiments. However, 1-BEMS is also relatively unstable in the presence of light and heat, and can be toxic if ingested.
Future Directions
1-BEMS has a variety of potential applications in the fields of pharmaceuticals, agrochemicals, and other industrial products. In the future, further research is needed to explore the potential of 1-BEMS as a catalyst for organic synthesis, and its potential as a drug-receptor interaction inhibitor. Additionally, further research is needed to gain a better understanding of the biochemical and physiological effects of 1-BEMS, as well as its potential applications in the treatment of neurological disorders. Finally, further research is needed to explore the potential of 1-BEMS as a protective agent against oxidative damage.
Synthesis Methods
1-BEMS can be synthesized in a two-step process. First, the 4-bromophenyl group is reacted with ethylmethanesulfonamide in the presence of an acid catalyst, such as hydrochloric acid. The reaction produces an intermediate product, which is then reacted with a base, such as sodium hydroxide, to form 1-BEMS. The reaction is typically carried out at room temperature and takes approximately two hours to complete.
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)-N-ethylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways . Additionally, this compound has been shown to interact with other biomolecules, such as reactive oxygen species, affecting oxidative stress levels within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase results in altered neurotransmission, which can impact cell signaling pathways and gene expression . This modulation of cholinergic signaling can lead to changes in cellular metabolism and overall cell function. Furthermore, the compound’s interaction with reactive oxygen species influences oxidative stress levels, potentially affecting cell viability and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the hydrolysis of acetylcholine . This binding interaction is crucial for the compound’s ability to modulate cholinergic signaling. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase and persistent changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including neurotoxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s activity and its effects on cellular function. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its affinity for specific cellular compartments and binding sites .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects.
properties
IUPAC Name |
1-(4-bromophenyl)-N-ethylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-2-11-14(12,13)7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMHSQKOOLOJNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589918 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-ethylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223555-84-8 |
Source


|
| Record name | 1-(4-Bromophenyl)-N-ethylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Oxo-1-pyrrolidinyl)methyl]-2-furoic acid](/img/structure/B1341510.png)

![N-[(4-fluorophenyl)acetyl]glycine](/img/structure/B1341515.png)

![2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1341530.png)
![[2-(4-Fluorophenoxy)pyridin-4-yl]methanamine](/img/structure/B1341538.png)

![5-Isopropyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine](/img/structure/B1341550.png)


![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)
